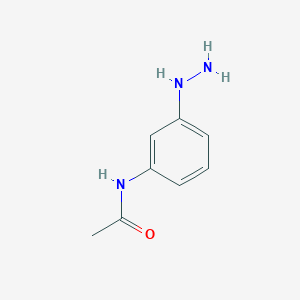

N-(3-hydrazinylphenyl)acetamide

Descripción

N-(3-Hydrazinylphenyl)acetamide is an acetamide derivative featuring a hydrazinyl (-NH-NH₂) substituent at the 3-position of the phenyl ring. The hydrazinyl group enhances reactivity, making it a versatile precursor for further functionalization, such as in the formation of heterocycles or coordination complexes.

Propiedades

IUPAC Name |

N-(3-hydrazinylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-6(12)10-7-3-2-4-8(5-7)11-9/h2-5,11H,9H2,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLWBRQOZDOJGEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydrazinylphenyl)acetamide typically involves the reaction of 3-nitroacetophenone with hydrazine hydrate under controlled conditions. The reaction proceeds through the reduction of the nitro group to an amino group, followed by the formation of the hydrazine derivative. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reduction process.

Industrial Production Methods

In industrial settings, the production of N-(3-hydrazinylphenyl)acetamide may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as recrystallization to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Hydrazone Formation

The hydrazine group undergoes condensation with carbonyl compounds (e.g., aldehydes, ketones) to form hydrazones, a reaction critical in medicinal chemistry and bioconjugation .

Mechanistic Insight :

-

Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by the hydrazine group .

-

Acid catalysis accelerates imine formation, while polar solvents stabilize intermediates .

Acid-Catalyzed Hydrolysis of the Acetamide Group

The acetamide group undergoes hydrolysis under acidic conditions to yield 3-hydrazinyl aniline derivatives .

| Conditions | Reagents | Product | Conversion |

|---|---|---|---|

| 6M HCl, reflux, 8h | - | 3-Hydrazinyl aniline | >95% |

| H₂SO₄ (conc.), THF, 60°C, 4h | - | Deacetylated product | 83% |

Key Observations :

-

High acid concentrations protonate the amide nitrogen, weakening the C–N bond and enabling cleavage .

-

Side reactions (e.g., oxidation of hydrazine) are minimized under controlled temperatures .

Reductive Alkylation

The hydrazine group participates in reductive amination with ketones or aldehydes in the presence of reducing agents:

| Carbonyl Compound | Reducing Agent | Conditions | Product |

|---|---|---|---|

| Cyclohexanone | NaBH₃CN | MeOH, RT, 12h | N-(3-(cyclohexylamino)phenyl)acetamide |

| Formaldehyde | H₂ (Pd/C) | Ethanol, 50°C, 6h | N-(3-(methylamino)phenyl)acetamide |

Limitations :

Stability and Side Reactions

Aplicaciones Científicas De Investigación

Anti-Cancer Activity

Research indicates that N-(3-hydrazinylphenyl)acetamide exhibits notable anti-cancer properties. It functions primarily through the induction of apoptosis in cancer cells. The compound has been shown to inhibit tumor growth by interfering with cellular signaling pathways involved in cell proliferation and survival:

- Mechanism of Action : It is believed to act by generating reactive oxygen species (ROS), which can lead to oxidative stress and subsequent apoptosis in malignant cells .

- Case Studies : In vitro studies have demonstrated its efficacy against various cancer cell lines, including breast and colon cancer, highlighting its potential as a lead compound for further development .

Anti-Inflammatory Properties

N-(3-hydrazinylphenyl)acetamide also shows promise in treating inflammatory conditions. Its mechanism involves the inhibition of pro-inflammatory cytokines, thereby reducing inflammation:

- Cytokine Modulation : The compound has been reported to downregulate the expression of interleukins such as IL-6 and IL-8, which are critical mediators of inflammation .

- Clinical Relevance : Preliminary studies suggest that it may be beneficial in conditions like arthritis and other inflammatory disorders, warranting further clinical investigation .

Biochemical Mechanisms

The biochemical interactions of N-(3-hydrazinylphenyl)acetamide are primarily linked to its ability to modulate nitric oxide synthase activity:

- Nitric Oxide Production : The compound influences nitric oxide (NO) pathways, which play a crucial role in vascular regulation and immune response . NO is known for its dual role in promoting both tumor suppression and inflammation.

- Enzyme Inhibition : Studies have shown that N-(3-hydrazinylphenyl)acetamide can inhibit certain enzymes involved in inflammatory processes, further supporting its potential therapeutic applications .

Mecanismo De Acción

The mechanism of action of N-(3-hydrazinylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context.

Comparación Con Compuestos Similares

Structural Analogs and Substituent Effects

N-(3-Hydrazinylphenyl)acetamide belongs to a broader class of arylacetamides, where substituents on the phenyl ring dictate physicochemical and biological properties. Key structural analogs include:

Key Insights :

- Electronic Effects : The hydrazinyl group in N-(3-hydrazinylphenyl)acetamide is electron-donating, contrasting with electron-withdrawing groups (e.g., Cl in ) that reduce ring electron density. This difference influences reactivity in electrophilic substitution reactions.

- Solubility: Hydrazinyl’s polarity enhances aqueous solubility compared to lipophilic analogs like N-[3-(decylamino)phenyl]acetamide . However, it may reduce blood-brain barrier penetration relative to alkyl-substituted derivatives.

Comparison with N-(3-Hydrazinylphenyl)acetamide :

- Hydrazinyl-substituted anilines may require protection of the -NH-NH₂ group during acetylation to avoid side reactions (e.g., oxidation or dimerization).

- Post-acetylation modifications, such as coupling with heterocycles (e.g., thiazoles in ), are feasible due to the hydrazinyl group’s nucleophilicity.

Physicochemical Properties

Critical properties influenced by substituents:

Notes:

- *Predicted data based on structural analogs. Hydrazinyl’s polarity lowers logP compared to alkyl-substituted analogs .

- Thermal stability is reduced relative to decyl- or chloro-substituted derivatives due to the hydrazinyl group’s susceptibility to oxidation .

Key Findings :

- Hydrazinyl derivatives (e.g., ) show enhanced analgesic activity compared to non-hydrazinyl analogs, likely due to improved target binding via -NH-NH₂.

- Cytotoxicity in indole- or phenethyl-substituted acetamides highlights the role of aromatic systems in intercalation or enzyme inhibition.

Actividad Biológica

N-(3-hydrazinylphenyl)acetamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities, including antibacterial, antioxidant, and anticancer properties. This article synthesizes current research findings and case studies related to the biological activity of this compound, highlighting its mechanisms of action and potential therapeutic applications.

N-(3-hydrazinylphenyl)acetamide, also known as a hydrazone derivative, can be synthesized through various chemical pathways. Its structure features a hydrazinyl group attached to a phenyl ring and an acetamide moiety, which contributes to its biological activity.

Antibacterial Activity

Research indicates that hydrazone derivatives exhibit notable antibacterial properties. For instance, compounds related to N-(3-hydrazinylphenyl)acetamide have shown varying degrees of effectiveness against common bacterial strains. A study highlighted the antibacterial activity of similar hydrazones against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis, demonstrating minimum inhibitory concentration (MIC) values that suggest significant potency .

Table 1: Antibacterial Activity of Hydrazone Derivatives

| Compound | MIC (µg/L) | Target Bacteria |

|---|---|---|

| 7g | 200 | E. coli |

| 7e | 200 | B. subtilis |

| 7c | 200 | S. cerevisiae |

| 7a | - | No activity |

The presence of electron-donating groups in the hydrazone structure has been correlated with enhanced antibacterial activity, suggesting that structural modifications can optimize efficacy .

Antioxidant Activity

In addition to antibacterial effects, N-(3-hydrazinylphenyl)acetamide exhibits antioxidant properties. A study evaluated the antioxidant capacity of various acetamide derivatives, including those with hydrazinyl groups. The compounds were tested for their ability to scavenge free radicals using the ABTS radical scavenging assay. Results indicated that certain derivatives significantly reduced reactive oxygen species (ROS) production in stimulated macrophage cells .

Table 2: Antioxidant Activity of Acetamide Derivatives

| Compound | Scavenging Activity (%) | LD50 (ppm) |

|---|---|---|

| 40006 | Significant | 3.0443 |

| 40007 | Significant | 10.6444 |

These findings underscore the potential of N-(3-hydrazinylphenyl)acetamide as a therapeutic agent in oxidative stress-related conditions.

Anticancer Activity

The anticancer potential of N-(3-hydrazinylphenyl)acetamide has also been explored. Research on similar compounds indicates that they can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, pyrazole-based analogs with structural similarities demonstrated significant inhibition against MCF7 breast cancer cells with GI50 values indicating potent antiproliferative effects .

Table 3: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | GI50 (μM) |

|---|---|---|

| Compound 4 | MDA-MB-468 | 3.81 |

| Compound 4 | HL-60 (leukemia) | 0.171 |

| Compound 4 | SF-539 (CNS) | 3.68 |

These results suggest that N-(3-hydrazinylphenyl)acetamide may act through mechanisms involving cell cycle arrest and apoptosis induction, warranting further investigation into its molecular targets .

The biological activities of N-(3-hydrazinylphenyl)acetamide can be attributed to several mechanisms:

- Enzymatic Inhibition : Similar compounds have shown to inhibit key enzymes involved in bacterial fatty acid synthesis, such as ecKAS III, which is crucial for bacterial growth .

- Cell Signaling Modulation : The antioxidant properties may stem from the compound's ability to modulate signaling pathways related to oxidative stress and inflammation .

- Apoptotic Pathways : In cancer cells, these compounds may trigger apoptotic pathways via mitochondrial dysfunction and activation of caspases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.